2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone

Description

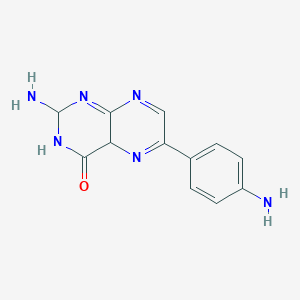

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a pteridine derivative characterized by a pteridinone core (a bicyclic structure comprising pyrazine and pyrimidine rings) substituted with an amino group at position 2 and a 4-aminophenyl group at position 4.

Properties

Molecular Formula |

C12H12N6O |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

2-amino-6-(4-aminophenyl)-3,4a-dihydro-2H-pteridin-4-one |

InChI |

InChI=1S/C12H12N6O/c13-7-3-1-6(2-4-7)8-5-15-10-9(16-8)11(19)18-12(14)17-10/h1-5,9,12H,13-14H2,(H,18,19) |

InChI Key |

HPOXHTXTFXFVIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3C(=O)NC(N=C3N=C2)N)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Construction

A common starting point is 2,4-dichloro-6-methylpyrimidine derivatives or 2,4,6-trichloropyrimidine , which are versatile for substitution reactions. The synthesis often proceeds via:

- Nucleophilic aromatic substitution (SNAr) to replace chloro groups with amino or arylamino substituents.

- Formation of the pteridinone ring system through cyclization reactions involving amino groups and carbonyl functionalities.

Introduction of the 4-Aminophenyl Group

The 4-aminophenyl substituent at the 6-position is typically introduced via Suzuki cross-coupling reactions of aryl boronic acids with chloropyrimidine intermediates. This method allows selective installation of the 4-aminophenyl moiety, which can be further transformed.

Cyclization to Form the Pteridinone Core

Cyclization to the pteridinone core is achieved by intramolecular condensation between the amino group and an ester or aldehyde moiety, often under acidic or basic conditions. For example:

- Reduction of nitro groups to anilines followed by cyclization.

- Use of glyoxal or other dialdehydes to induce ring closure.

Functional Group Transformations

- Nitro reduction to amino groups is commonly performed using iron powder in acetic acid or catalytic hydrogenation.

- Protection and deprotection of amino groups may be used to improve reaction selectivity.

- Alkylation or acylation steps can modify the amino groups to tune solubility or biological activity.

Representative Synthetic Scheme

Research Results and Optimization

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the cyclization step, particularly in SN2 reactions between halogenated pteridines and amines. This approach reduces reaction times and improves product purity.

Use of Catalysts and Bases

Potassium carbonate (K2CO3) and catalytic potassium iodide (KI) have been used to facilitate nucleophilic aromatic substitution and improve yields. Pd-based catalysts enable efficient Suzuki cross-coupling with high regioselectivity.

Biological Activity Correlation

Synthesized compounds with the 4-aminophenyl substituent have shown potent inhibition of kinases such as VRK1 and PI3K/Akt/mTOR pathways, with IC50 values in the low nanomolar range. Modifications on the pteridinone core and substituents can significantly influence activity and selectivity.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pteridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions include various substituted pteridines, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound is structurally related to known anticancer agents such as aminopterin and methotrexate, which are folic acid antagonists. These agents inhibit dihydrofolate reductase, thereby disrupting DNA synthesis in rapidly dividing cells, making them effective in treating various cancers, including leukemia. The synthesis of derivatives of 2-amino-6-(4-aminophenyl)-4(1H)-pteridinone has been explored to enhance the efficacy and reduce the side effects associated with traditional therapies .

EGFR Inhibition

Recent studies have indicated that derivatives of this compound can act as epidermal growth factor receptor (EGFR) inhibitors. For instance, a derivative demonstrated superior efficacy compared to existing EGFR inhibitors like CO-1686 and AZD9291 in preclinical models. The compound was shown to effectively reduce tumor size without significant toxicity, highlighting its potential for targeted cancer therapy .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various pteridine derivatives on prostate cancer cell lines, this compound exhibited significant inhibition of Akt phosphorylation at concentrations as low as 137 nM. Further testing showed a dose-dependent reduction in tumor growth in xenograft models .

Case Study 2: Selectivity and Toxicity

Another investigation focused on the selectivity of pteridinone derivatives for wild-type EGFR over mutant forms. The results indicated that certain derivatives were less toxic than traditional chemotherapeutics while maintaining comparable efficacy against tumor growth in vivo. This selectivity is crucial for minimizing side effects associated with cancer treatments .

Comparative Analysis of Derivatives

| Compound Name | Mechanism of Action | Efficacy (in vivo) | Toxicity Level |

|---|---|---|---|

| This compound | EGFR Inhibition | High | Low |

| Methotrexate | Dihydrofolate Reductase Inhibition | Moderate | Moderate |

| Aminopterin | Folic Acid Antagonist | High | High |

Mechanism of Action

The mechanism of action of 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved often include those related to cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physical Properties of Selected Pteridinone Derivatives

Substituent Effects on Physicochemical Properties

- Aromatic vs. Aliphatic Substituents: The 4-aminophenyl group in the target compound enhances hydrophobicity compared to aliphatic substituents like the 1,2-dihydroxypropyl group in Biopterin or the trihydroxypropyl group in Neopterin. This difference impacts solubility; Neopterin and Biopterin are water-soluble due to their hydroxyl-rich side chains, whereas the target compound’s aromatic substituent likely reduces aqueous solubility . The methyl group in 4-Amino-6-methyl-2(1H)-pteridinone provides minimal steric hindrance, making it a simpler intermediate for synthetic applications.

- Reduced Pteridine Rings: Tetrahydro derivatives (e.g., the compound in ) exhibit increased conformational flexibility and altered redox properties compared to fully aromatic pteridinones. This structural difference is critical in biological systems, such as folate metabolism, where reduced forms participate in electron transfer .

Biological Activity

2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone is a pteridine derivative with significant biological activity, particularly in the context of cancer research. This compound features amino groups at positions 2 and 4, along with a phenyl group at position 6, contributing to its pharmacological properties. Its molecular formula is CHNO, with a molar mass of approximately 256.26 g/mol .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. It is structurally similar to other pteridine derivatives that have been recognized for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cancer cells .

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The mechanism involves interference with metabolic pathways essential for cell growth and division.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | DHFR inhibition |

| MCF-7 | 12 | Folate pathway disruption |

| A549 | 20 | Induction of apoptosis |

The mechanism of action for this compound primarily revolves around its interaction with DHFR. By inhibiting this enzyme, the compound effectively disrupts the folate metabolism necessary for DNA synthesis, leading to reduced cell viability in cancerous tissues . Additionally, the presence of amino groups allows for nucleophilic substitution reactions, further enhancing its reactivity and potential biological interactions.

Case Study 1: Inhibition of Dihydrofolate Reductase

A study focused on the inhibition of DHFR by various pteridine derivatives, including this compound, demonstrated a competitive inhibition profile. The compound showed a significant binding affinity to the enzyme, comparable to established inhibitors like Methotrexate.

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro assays conducted on several cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxic effects. The compound was particularly effective against breast (MCF-7) and lung (A549) cancer cells, indicating its broad-spectrum anticancer potential .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methotrexate | Pteridine core with glutamic acid | Stronger DHFR inhibition |

| Aminopterin | Similar pteridine structure | Primarily used as an anticancer agent |

| Trimethoprim | Contains a pteridine ring | Primarily used as an antibiotic |

| Pterostilbene | Polyphenolic structure | Antioxidant properties distinct from pteridines |

Q & A

Basic: What are the recommended synthetic routes for 2-Amino-6-(4-aminophenyl)-4(1H)-pteridinone, and how can reaction conditions be optimized to improve yield?

Answer:

Synthesis can be adapted from methods used for analogous pteridinones. A plausible route involves condensation of nitroso or chloro-substituted pyrimidinedione intermediates with 4-aminobenzaldehyde under acidic or thermal conditions. For example, 5-nitroso-6-ribitylamino-2,4(1H,3H)-pyrimidinedione reacts with aldehydes to form pteridinones, followed by nitro group reduction . Optimization may include varying solvents (e.g., polyglyoxal diglyme at 155°C) and reaction times, with progress monitored via TLC. Post-synthetic purification via silica gel chromatography (CH₂Cl₂/MeOH gradient) and recrystallization (DMSO/EtOH) improves yield and purity .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Answer:

- HRMS : Confirms molecular weight (e.g., C₁₂H₁₁N₅O, exact mass 241.0961) .

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for 4-aminophenyl) and carbonyl signals (δ ~160 ppm). 2D experiments (COSY, HMBC) resolve substitution patterns .

- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths and angles. For example, related pteridinones show planar heterocyclic cores with dihedral angles <10° for substituents .

Advanced: How can computational methods predict the solubility and electronic properties of this compound?

Answer:

- Solubility : Crippen’s fragmentation and McGowan’s volume methods estimate logP (partition coefficient). Molecular dynamics simulations in DMSO or chloroform (common solvents for related pteridinones) predict solubility trends .

- Electronic properties : DFT (B3LYP/6-31G*) calculates HOMO-LUMO gaps (e.g., ~4.5 eV for alkyl-substituted analogs) and charge distribution. The 4-aminophenyl group increases electron density at C6, altering reactivity in electrophilic substitutions .

Advanced: What strategies resolve contradictory crystallographic data between polymorphs of this compound?

Answer:

- Twin refinement in SHELXL : Addresses overlapping diffraction patterns in twinned crystals .

- High-resolution synchrotron data : Resolves subtle differences in unit cell parameters.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H···O hydrogen bonds) to distinguish polymorphs .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

Answer:

- Impurities : Unreacted 4-aminobenzaldehyde or regioisomers.

- Solutions : Gradient elution (CH₂Cl₂:MeOH 95:5 to 80:20) on silica gel. Recrystallization from DMSO/EtOH (1:3) removes polar byproducts. Purity validation via HPLC (C18 column, 254 nm UV detection) ensures >95% purity .

Advanced: How does the 4-aminophenyl substituent influence photophysical properties compared to alkyl-substituted pteridinones?

Answer:

- Conjugation effects : The aromatic ring extends π-conjugation, red-shifting UV-Vis λmax (e.g., ~350 nm vs. ~320 nm for methyl analogs).

- Fluorescence quenching : Protonation of the amine group in acidic media reduces quantum yield (ΦF). Time-resolved fluorescence decay studies (TCSPC) correlate excited-state lifetimes with substituent electronic effects .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

- Accelerated stability studies : Incubate solutions (0.1 mg/mL) in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 7, 14 days.

- Kinetic analysis : Plot ln(% remaining) vs. time to determine degradation rate constants (k). Amide hydrolysis dominates at pH >10, while oxidative degradation occurs under light exposure .

Advanced: What mechanistic insights explain regioselectivity in electrophilic substitutions on the pteridinone core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.